

Historical Formulation of Desbutal Tablets: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Desbutal*

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This technical guide provides a detailed overview of the historical formulation of **Desbutal**, a combination drug product previously manufactured by Abbott Laboratories. **Desbutal** contained the central nervous system stimulant methamphetamine hydrochloride and the sedative-hypnotic pentobarbital sodium. Due to a high potential for abuse, it was discontinued in 1973.

[1] This document outlines the probable formulation, manufacturing processes, and quality control methods based on pharmaceutical practices of the mid-20th century.

Core Formulation Data

Desbutal was a unique biphasic tablet, designed to provide both immediate and sustained release of its active pharmaceutical ingredients (APIs).[1] The tablet consisted of two distinct layers: a yellow layer for the immediate release of pentobarbital sodium and a blue layer for the sustained release of methamphetamine hydrochloride, utilizing Abbott's "Gradumet" technology.[1]

Several dosage strengths of **Desbutal** were marketed, maintaining a consistent ratio of pentobarbital sodium to methamphetamine hydrochloride.[1]

Dosage Strength	Methamphetamine Hydrochloride (Sustained Release)	Pentobarbital Sodium (Immediate Release)
Desbutal 5	5 mg	30 mg
Desbutal 10	10 mg	60 mg
Desbutal 15	15 mg	90 mg

While the exact excipients used in **Desbutal** are not publicly available in detail, a plausible formulation can be constructed based on common pharmaceutical practices of the 1960s and 1970s for biphasic and sustained-release tablets.

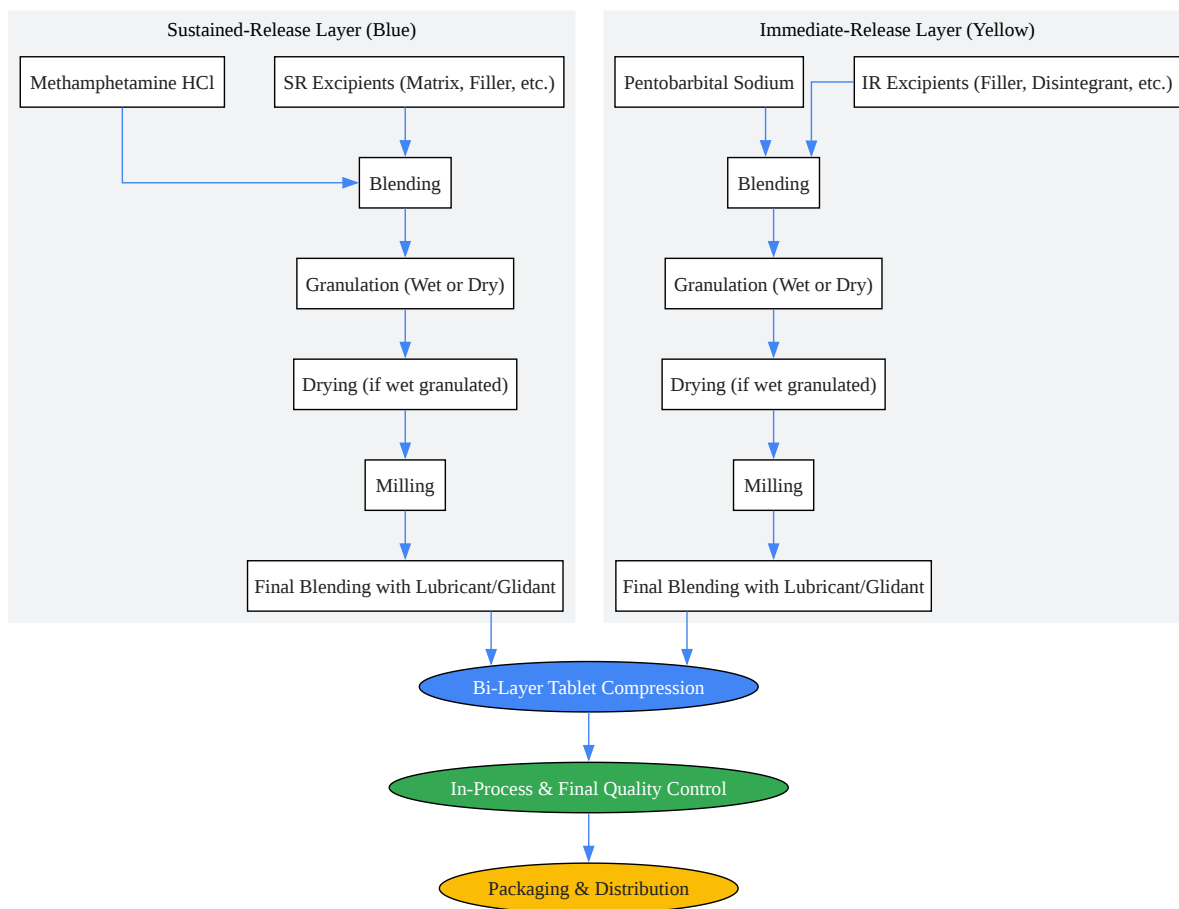
Table 1: Plausible Excipient Profile for a **Desbutal** Biphasic Tablet

Component	Layer	Function	Potential Excipients
Active Ingredients			
Methamphetamine HCl	Sustained Release (Blue)	CNS Stimulant	-
Pentobarbital Sodium	Immediate Release (Yellow)	Sedative-Hypnotic	-
Excipients			
Sustained Release Layer (Blue)			
Hydrophilic Matrix Former	Sustained Release (Blue)	Controls drug release	Hydroxypropyl methylcellulose (HPMC), Methylcellulose
Filler/Binder	Sustained Release (Blue)	Bulk, Cohesion	Microcrystalline Cellulose, Dibasic Calcium Phosphate
Lubricant	Sustained Release (Blue)	Reduce friction during compression	Magnesium Stearate, Stearic Acid
Glidant	Sustained Release (Blue)	Improve powder flow	Colloidal Silicon Dioxide, Talc
Colorant	Sustained Release (Blue)	Identification	FD&C Blue No. 1 or other approved blue dyes
Immediate Release Layer (Yellow)			
Filler/Binder	Immediate Release (Yellow)	Bulk, Cohesion	Lactose, Starch, Microcrystalline Cellulose
Disintegrant	Immediate Release (Yellow)	Promotes tablet breakup	Starch, Alginic Acid

Lubricant	Immediate Release (Yellow)	Reduce friction during compression	Magnesium Stearate, Stearic Acid
Glidant	Immediate Release (Yellow)	Improve powder flow	Colloidal Silicon Dioxide, Talc
Colorant	Immediate Release (Yellow)	Identification	FD&C Yellow No. 5 or other approved yellow dyes

Manufacturing Process

The production of a biphasic tablet like **Desbutal** would have involved a multi-step manufacturing process, likely utilizing a specialized bi-layer tablet press.



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Figure 1. Probable manufacturing workflow for **Desbutal** tablets.

Experimental Protocols

Quality control during the manufacturing of **Desbutal** would have been crucial to ensure the correct dosage and release profiles of the two active ingredients. The following are likely experimental protocols based on the United States Pharmacopeia (USP) standards of the era.

Content Uniformity

Objective: To ensure that each tablet contains the proper amount of methamphetamine hydrochloride and pentobarbital sodium.

Methodology:

- A random sample of tablets (typically 10) would be selected from a batch.
- Each tablet would be individually crushed and the active ingredients extracted using a suitable solvent system.
- The concentration of each API would be determined using a validated analytical method, likely UV-Visible spectrophotometry, which was a common technique at the time. Specific wavelengths would be chosen to minimize interference between the two compounds, or a separation technique like column chromatography might have been employed prior to spectrophotometric analysis.
- The results for each tablet would be compared against the label claim, with acceptance criteria defined by the USP.

Disintegration Test (for Immediate-Release Layer)

Objective: To determine the time it takes for the immediate-release layer to disintegrate in a simulated gastric fluid.

Methodology:

- The USP disintegration apparatus would be used, consisting of a basket-rack assembly submerged in a beaker of simulated gastric fluid (e.g., 0.1 N HCl) maintained at 37°C.
- One tablet would be placed in each of the six tubes of the basket.

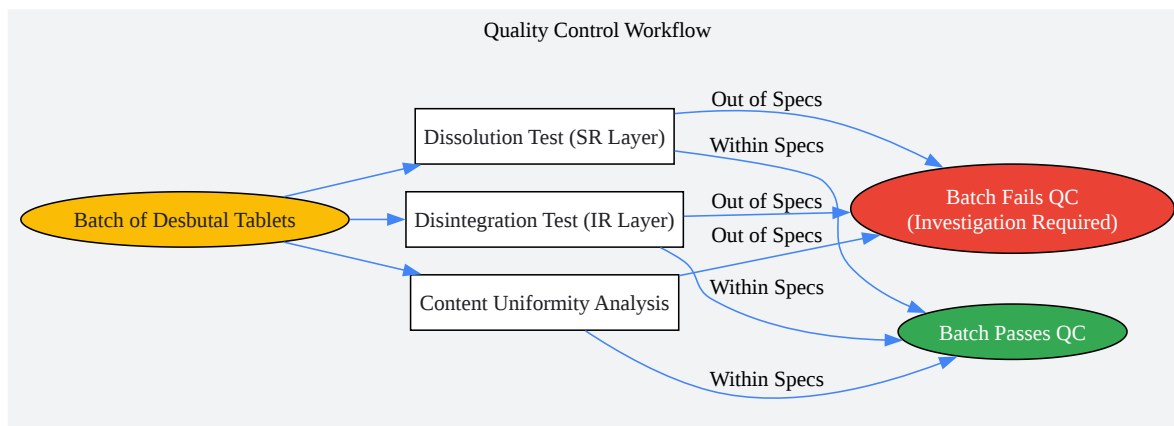
- The apparatus would be started, and the time for the tablets to disintegrate and pass through the screen would be recorded.
- For an immediate-release formulation, the disintegration time would be expected to be within a short timeframe (e.g., under 30 minutes) as specified by the USP.

Dissolution Test (for Sustained-Release Layer)

Objective: To evaluate the in-vitro release profile of methamphetamine hydrochloride from the sustained-release layer over an extended period.

Methodology:

- The USP dissolution apparatus, likely Apparatus 1 (rotating basket) or Apparatus 2 (paddle), would be used.^[2]
- The dissolution medium would be a buffered solution simulating intestinal fluid, maintained at 37°C.
- A single tablet would be placed in each dissolution vessel.
- At specified time intervals (e.g., 1, 2, 4, 8 hours), samples of the dissolution medium would be withdrawn.
- The concentration of methamphetamine hydrochloride in each sample would be determined by UV-Visible spectrophotometry.
- The cumulative percentage of drug released over time would be calculated and compared against established specifications to ensure a gradual and controlled release.



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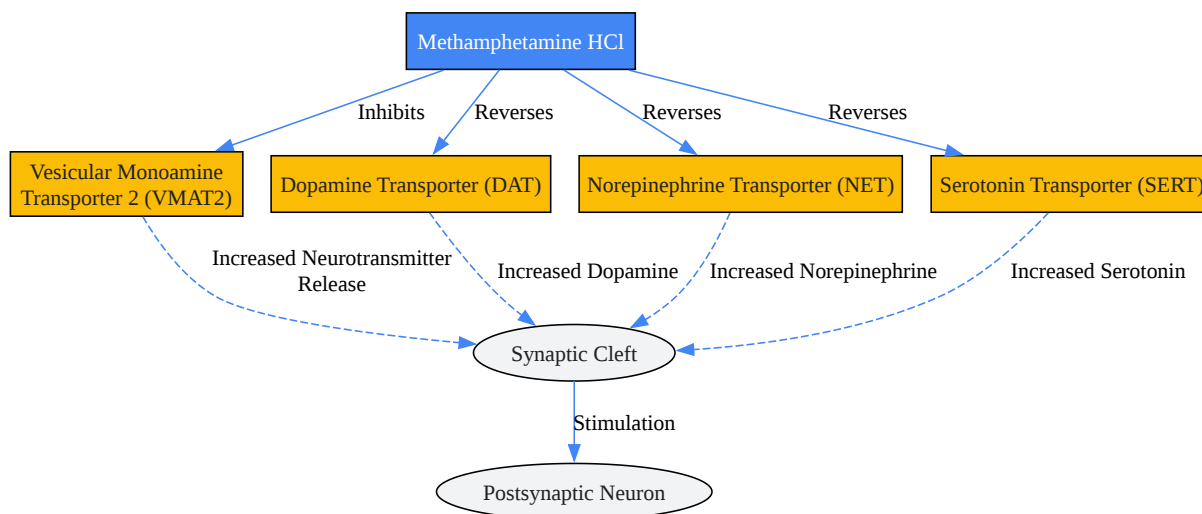
Figure 2. Logical workflow for quality control testing of **Desbutal**.

Signaling Pathways of Active Ingredients

The therapeutic and adverse effects of **Desbutal** were a result of the combined actions of its two active ingredients on the central nervous system.

Methamphetamine Hydrochloride

Methamphetamine is a potent psychostimulant that primarily acts by increasing the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and by blocking their reuptake.

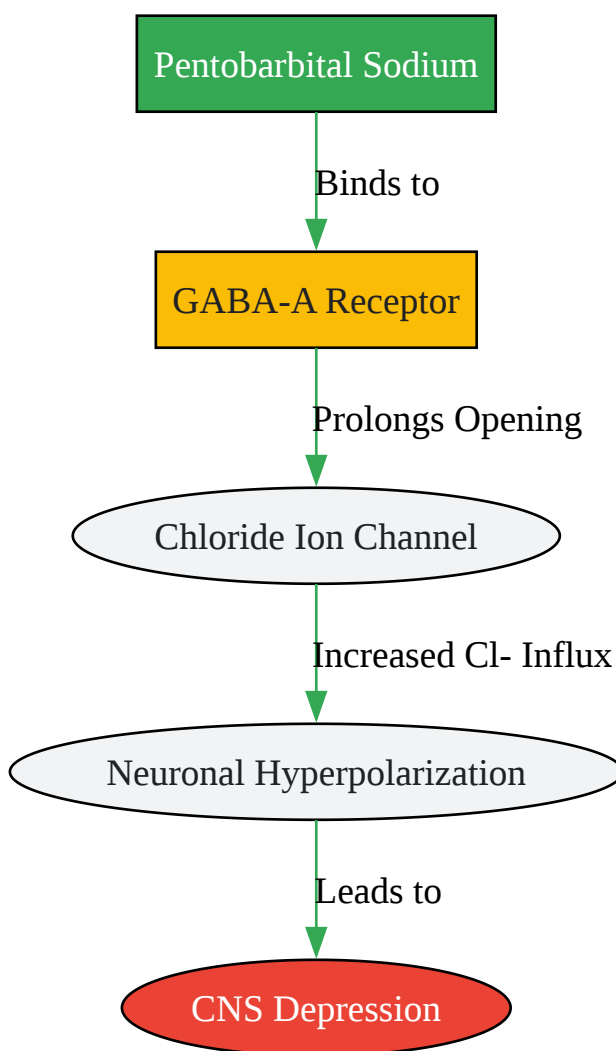


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Figure 3. Simplified signaling pathway of methamphetamine hydrochloride.

Pentobarbital Sodium

Pentobarbital is a barbiturate that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This leads to a prolonged opening of the chloride ion channel, hyperpolarization of the neuronal membrane, and a general depression of the central nervous system.



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Figure 4. Simplified signaling pathway of pentobarbital sodium.

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References

- 1. Desbutal - Wikipedia [en.wikipedia.org]
- 2. dissolutiontech.com [dissolutiontech.com]

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